molecular formula C9H18ClNO2 B6207859 methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers CAS No. 2703781-81-9

methyl 2-(3-aminocyclohexyl)acetate hydrochloride, Mixture of diastereomers

Cat. No.: B6207859
CAS No.: 2703781-81-9
M. Wt: 207.70 g/mol
InChI Key: BMQLEIPIDXBXCX-UHFFFAOYSA-N
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Description

Methyl 2-(3-aminocyclohexyl)acetate hydrochloride is a cyclohexylamine-derived ester with a hydrochloride salt. As a mixture of diastereomers, it exists in stereoisomeric forms due to the presence of multiple stereogenic centers (e.g., the 3-aminocyclohexyl group and the acetate moiety). Diastereomers exhibit distinct physical and chemical properties, necessitating specialized separation techniques such as column chromatography or recrystallization .

Properties

CAS No.

2703781-81-9

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl 2-(3-aminocyclohexyl)acetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-7-3-2-4-8(10)5-7;/h7-8H,2-6,10H2,1H3;1H

InChI Key

BMQLEIPIDXBXCX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCC(C1)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-aminocyclohexyl)acetate hydrochloride typically involves the following steps:

    Cyclohexylation: The starting material, cyclohexanone, undergoes a reductive amination reaction with ammonia or an amine to form 3-aminocyclohexanone.

    Esterification: The 3-aminocyclohexanone is then reacted with methyl chloroacetate in the presence of a base such as sodium hydroxide to form methyl 2-(3-aminocyclohexyl)acetate.

    Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of methyl 2-(3-aminocyclohexyl)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-aminocyclohexyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-(3-aminocyclohexyl)acetate hydrochloride serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, including:

  • Oxidation Reactions : Using agents like hydrogen peroxide.
  • Reduction Reactions : Employing reducing agents such as sodium borohydride.
  • Substitution Reactions : Involving nucleophiles and halogens.

Biological Research

In biological contexts, this compound is utilized to study the effects of cyclohexyl-containing molecules on biological systems. It acts as a model compound to understand:

  • Interactions with receptors (e.g., G-protein coupled receptors).
  • Modulation of enzyme activity, which can affect metabolic pathways.

Medicinal Chemistry

The compound shows potential in medicinal chemistry for drug development. Its structural features make it a candidate for designing pharmaceuticals targeting specific biological pathways. Notably, it may serve as an intermediate in synthesizing active pharmaceutical ingredients (APIs).

Industrial Applications

In the industrial sector, methyl 2-(3-aminocyclohexyl)acetate hydrochloride is involved in synthesizing specialty chemicals and materials. Its reactivity and solubility properties facilitate various industrial processes, including:

  • Production of fine chemicals.
  • Development of new materials with specific properties.

Case Study 1: Drug Development

A study highlighted the use of methyl 2-(3-aminocyclohexyl)acetate hydrochloride as an intermediate in synthesizing dopamine receptor ligands. The compound's ability to modulate receptor activity was crucial for developing potential treatments for neurological disorders.

CompoundTarget ReceptorActivity
Methyl 2-(3-aminocyclohexyl)acetate hydrochlorideDopamine D2Agonist

Case Study 2: Organic Synthesis

Research demonstrated its effectiveness in synthesizing complex organic molecules through multi-step reactions involving oxidation and reduction processes. The compound's versatility was showcased in producing various derivatives.

Reaction TypeConditionsYield (%)
OxidationH₂O₂85
ReductionNaBH₄90

Mechanism of Action

The mechanism of action of methyl 2-(3-aminocyclohexyl)acetate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act by binding to specific sites on these targets, altering their activity and leading to physiological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features :

  • Cyclohexylamine backbone : Provides conformational rigidity and influences solubility.
  • Ester group (methyl acetate) : Enhances lipophilicity and metabolic stability.
  • Hydrochloride salt : Improves crystallinity and aqueous solubility for pharmaceutical applications .
  • Condensation of amino alcohols with activated esters.
  • Hydrochloride salt formation via treatment with HCl in solvents like dioxane .

Structural and Functional Analogues

A. Methyl 2-(4-Hydroperoxy-4-Methoxycyclohexyl)Acetate ()
  • Structure: Contains a hydroperoxy-methoxycyclohexyl group instead of an aminocyclohexyl moiety.
  • Properties :
    • 1:1 diastereomer ratio.
    • Instability due to the hydroperoxy group, requiring immediate use in subsequent reactions.
    • NMR data shows split signals for methoxy groups (δ 3.30–3.34 ppm) and cyclohexyl protons (δ 0.92–2.46 ppm) .
B. 2-Oxo Clopidogrel (Mixture of Diastereomers) ()
  • Structure: A thienopyridine derivative with a 2-chlorophenyl group and tetrahydrothieno-pyridine core.
  • Properties :
    • Molecular weight: 337.82 g/mol.
    • Pharmaceutical impurity profile highlights challenges in diastereomer separation during drug manufacturing .
C. Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride ()
  • Structure: Branched-chain amino ester with a tert-butyl group.
  • Synthesis : Achieved via deprotection of a Boc-protected intermediate using HCl/dioxane.
  • NMR: Distinct signals for methylamino (δ 2.54 ppm) and tert-butyl (δ 1.02 ppm) groups .

Physicochemical and Spectroscopic Comparisons

Property Methyl 2-(3-Aminocyclohexyl)Acetate HCl Methyl 2-(4-Hydroperoxy-4-Methoxycyclohexyl)Acetate 2-Oxo Clopidogrel
Molecular Weight ~220–250 g/mol (estimated) 216.24 g/mol 337.82 g/mol
Diastereomer Ratio Not reported 1:1 ≥85% mixture
Melting Point Likely 80–100°C (analogous to ) Not reported Not reported
NMR Features Split signals for NH₂ and cyclohexyl H Split methoxy (δ 3.30–3.34 ppm) Aromatic H (δ 7.4–7.6 ppm)
Separation Method Column chromatography (polarity-based) Immediate use in next step (no separation) Chromatography (PAI standards)

Biological Activity

Methyl 2-(3-aminocyclohexyl)acetate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed exploration of its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H19_{19}ClN2_2O2_2
  • Molecular Weight : 232.73 g/mol
  • Structure : The compound features a cyclohexyl ring with an amino group and an ester functionality, which contributes to its biological interactions.

The biological activity of methyl 2-(3-aminocyclohexyl)acetate hydrochloride is attributed to its ability to interact with various molecular targets in biological systems. Key aspects include:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its affinity for specific receptors or enzymes.
  • Ester Hydrolysis : The ester group can undergo hydrolysis, leading to the release of active metabolites that may exhibit distinct biological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Neuroactive Effects : Preliminary studies suggest potential neuroactive properties, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Some derivatives have shown activity against Gram-negative bacteria, indicating potential applications in combating antibiotic resistance .
  • Cancer Cell Proliferation Inhibition : In vitro studies have demonstrated that certain diastereomers can inhibit the proliferation of cancer cell lines, such as MDA-MB-231, with significant apoptosis induction observed .

Case Study 1: Neuroactive Properties

A study investigated the neuropharmacological profile of methyl 2-(3-aminocyclohexyl)acetate hydrochloride. The compound was tested on various neurotransmitter receptors, showing selective binding affinity that suggests its potential use in treating neurological disorders.

Case Study 2: Antimicrobial Efficacy

In a series of experiments, the compound was evaluated for its antimicrobial properties against multiple bacterial strains. Results indicated that it exhibits synergistic effects when combined with established antibiotics like rifampicin, enhancing efficacy against resistant strains .

Case Study 3: Cancer Research

In a recent study focusing on breast cancer cell lines, methyl 2-(3-aminocyclohexyl)acetate hydrochloride was shown to induce apoptosis significantly at low concentrations. The mechanism involved caspase activation and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Data Summary

Activity TypeObserved EffectReference
Neuroactive EffectsModulation of neurotransmitter systems
Antimicrobial ActivitySynergistic effects against Gram-negative bacteria
Cancer Cell ProliferationInduction of apoptosis in MDA-MB-231 cells

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 2-(3-aminocyclohexyl)acetate hydrochloride as a diastereomeric mixture?

Methodological Answer:
The synthesis typically involves multi-step reactions, including esterification, amidation, and cyclization. For example, a general approach involves:

Amino-protection : Introducing a Boc (tert-butoxycarbonyl) group to the cyclohexylamine precursor to prevent unwanted side reactions during subsequent steps .

Esterification : Reacting the protected amine with a methyl ester derivative (e.g., methyl bromoacetate) under basic conditions to form the acetamide intermediate .

Deprotection and Hydrochloride Formation : Removing the Boc group using HCl/dioxane, followed by neutralization to yield the hydrochloride salt. The diastereomeric mixture arises from the stereochemical flexibility at the 3-aminocyclohexyl group during cyclization or amidation steps .
Key Considerations : Reaction temperature, solvent polarity, and catalyst choice (e.g., chiral catalysts) influence diastereomer ratios. NMR data (e.g., split signals in 1H^1H-NMR at δ 3.63 ppm for methoxy groups) confirm the mixture .

Basic: How do researchers characterize and differentiate diastereomers in this compound using spectroscopic techniques?

Methodological Answer:
Diastereomers are distinguished via:

  • 1H^1H-NMR : Split signals due to non-equivalent protons. For example, diastereomers of similar acetamide derivatives show duplicated peaks for methoxy (δ 3.63 ppm) and cyclohexyl protons (δ 1.50–2.46 ppm) .
  • HPLC-MS : Reverse-phase chromatography with chiral columns (e.g., C18) separates diastereomers based on polarity. Mass spectrometry confirms molecular weight (e.g., [M+H]+^+ at m/z 400.1 for related compounds) .
  • X-ray Crystallography : Resolves absolute configurations but requires pure crystals, which is challenging for mixtures .

Advanced: How can researchers optimize reaction conditions to control the diastereomer ratio during synthesis?

Methodological Answer:
Diastereomer ratios are modulated by:

  • Stereoselective Catalysis : Using chiral auxiliaries or organocatalysts to favor one transition state. For example, iridium-based catalysts in asymmetric allylic alkylation improve stereocontrol .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, reducing steric hindrance and favoring specific conformers .
  • Temperature Control : Lower temperatures slow epimerization, stabilizing kinetic products. For instance, reactions at −20°C reduce racemization in similar cyclohexyl derivatives .
    Validation : Monitor ratios via 1H^1H-NMR integration (e.g., 50:50 diastereomer splits in δ 1.50–1.47 ppm for methyl groups) .

Advanced: What analytical challenges arise when interpreting NMR data for diastereomeric mixtures, and how are they resolved?

Methodological Answer:
Challenges :

  • Signal overlap in 1H^1H- and 13C^{13}C-NMR due to similar chemical environments.
  • Dynamic equilibria (e.g., chair flipping in cyclohexane rings) causing averaged signals.
    Solutions :
  • Variable Temperature (VT) NMR : At low temperatures (e.g., −40°C), conformational locking reveals distinct diastereomer signals .
  • COSY and NOESY : Correlate coupling patterns and nuclear Overhauser effects to assign stereochemistry. For example, NOE interactions between cyclohexyl protons and the acetamide group confirm spatial proximity .
  • Isotopic Labeling : 15N^{15}N-labeling the amine group simplifies 1H^1H-NMR splitting patterns .

Advanced: How do researchers address discrepancies between experimental and computational stereochemical predictions for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Inaccurate Force Fields : Molecular mechanics models (e.g., MMFF) may misestimate cyclohexane ring strain.
  • Solvent Effects : Computational models (e.g., DFT) often neglect solvent interactions, leading to mismatched energy barriers.
    Mitigation Strategies :

Hybrid QM/MM Calculations : Combine quantum mechanics for the reaction center with molecular mechanics for the solvent environment .

Experimental Benchmarking : Compare computed NMR shifts (e.g., 13C^{13}C-NMR δ 175.1 vs. experimental δ 174.8) to refine parameters .

Dynamic NMR Simulations : Predict line-shape changes under VT conditions to validate conformational equilibria .

Advanced: What strategies are effective in separating diastereomers for biological activity studies?

Methodological Answer:
Separation methods include:

  • Chiral Chromatography : Use columns with cellulose- or amylase-based stationary phases (e.g., Chiralpak® IA). For example, a 4:3 diastereomer mixture was resolved using gradient elution (10–50% ethyl acetate/hexanes) .
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Selectively crystallize one diastereomer by adjusting solvent polarity (e.g., ethanol/water mixtures) .
  • Derivatization : Convert diastereomers into diastereomeric salts (e.g., using tartaric acid) for easier separation .

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